Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate
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Overview
Description
Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C₁₂H₁₄BrNO₄ and a molecular weight of 316.15 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromomethyl and diethyl ester functional groups. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate typically involves the bromination of diethyl pyridine-2,3-dicarboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. The compound is typically stored under an inert atmosphere at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the ester groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar in structure but lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Dimethyl 2,6-pyridinedicarboxylate: Contains methyl ester groups instead of ethyl, affecting its solubility and reactivity.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Contains additional methyl groups and a different substitution pattern on the pyridine ring.
Uniqueness
Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C12H14BrNO4 |
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Molecular Weight |
316.15 g/mol |
IUPAC Name |
diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C12H14BrNO4/c1-3-17-11(15)9-6-5-8(7-13)14-10(9)12(16)18-4-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
CKLMELGQNISVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)CBr)C(=O)OCC |
Origin of Product |
United States |
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